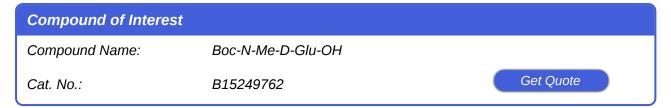


# Technical Guide: Physical Properties of Boc-N-Me-D-Glu-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of **Boc-N-Me-D-Glu-OH** (CAS Number: 2044709-99-9). Due to the limited availability of experimentally determined data for this specific compound in public literature, this guide also includes detailed, generalized experimental protocols for the characterization of such molecules and illustrative data from closely related compounds.

## **Core Physical Properties**

While specific, experimentally verified data for **Boc-N-Me-D-Glu-OH** is not widely published, the following information has been compiled from supplier databases.



Property	Value	Source
CAS Number	2044709-99-9	[1][2][3][4][5]
Molecular Formula	C11H19NO6	[6]
Molecular Weight	261.27 g/mol	[6]
IUPAC Name	(2R)-2-[methyl-[(2- methylpropan-2- yl)oxycarbonyl]amino]pentane dioic acid	[1]
Synonyms	Boc-N-methyl-D-glutamic acid, (R)-2-((tert-Butoxycarbonyl) (methyl)amino)pentanedioic acid	[1][4]

Note: Experimental values for properties such as melting point, solubility, and optical rotation are not consistently reported in publicly accessible sources. The following sections provide standardized protocols for determining these properties.

## **Experimental Protocols**

The following are detailed methodologies for the experimental determination of key physical properties of amino acid derivatives like **Boc-N-Me-D-Glu-OH**.

## **Determination of Melting Point**

Principle: The melting point is a critical indicator of purity. For a pure crystalline solid, melting occurs over a narrow temperature range.

#### Apparatus:

- Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)
- Capillary tubes (sealed at one end)
- Spatula



Mortar and pestle

#### Procedure:

- Sample Preparation: A small amount of the crystalline Boc-N-Me-D-Glu-OH is finely ground using a mortar and pestle.
- Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.
- Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised rapidly to about 15-20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

## **Determination of Solubility**

Principle: Solubility is determined by finding the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

#### Apparatus:

- Analytical balance
- Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Constant temperature bath or shaker
- Centrifuge
- HPLC or UV-Vis spectrophotometer for quantitative analysis

#### Procedure:



- Solvent Screening: A qualitative assessment is performed by adding a small amount of Boc-N-Me-D-Glu-OH to various solvents (e.g., water, methanol, ethanol, DMSO, DMF) at room temperature and observing for dissolution with agitation.
- Quantitative Measurement (Equilibrium Solubility Method):
  - An excess amount of the compound is added to a known volume of the selected solvent in a vial.
  - The vial is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
  - The resulting suspension is centrifuged to pellet the undissolved solid.
  - A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy against a standard curve.

## **Determination of Specific Optical Rotation**

Principle: Chiral molecules like **Boc-N-Me-D-Glu-OH** rotate the plane of polarized light. The specific rotation is a characteristic property.

#### Apparatus:

- Polarimeter
- Volumetric flask
- Analytical balance
- Sodium lamp (or other specified light source, typically 589 nm)
- Polarimeter cell (of a known path length)

#### Procedure:

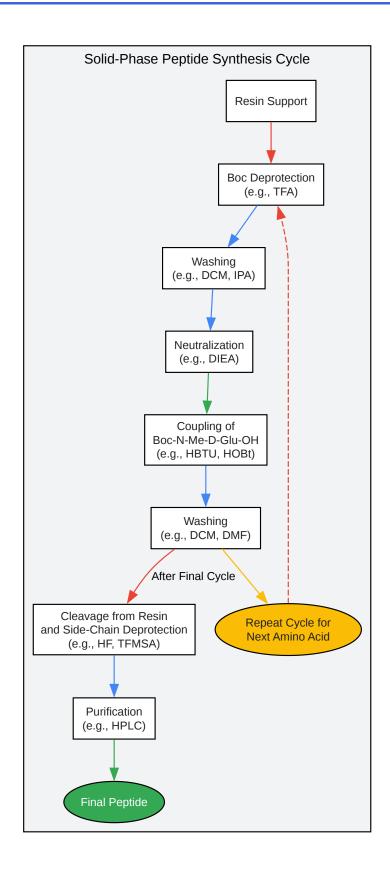


- Solution Preparation: A precise mass of Boc-N-Me-D-Glu-OH is accurately weighed and dissolved in a specific solvent (e.g., methanol, ethanol) in a volumetric flask to a known concentration (c, in g/mL).
- Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).
- Measurement: The polarimeter cell is rinsed and filled with the prepared solution. The observed optical rotation (α) is measured.
- Calculation: The specific rotation [α] is calculated using the formula: [α]\_D^T = \frac{α}{l} \times c} where:
  - T is the temperature in degrees Celsius.
  - D refers to the D-line of the sodium lamp.
  - α is the observed rotation.
  - I is the path length of the cell in decimeters.
  - o c is the concentration in g/mL.

# Visualization of Experimental Workflow Peptide Synthesis Workflow

The following diagram illustrates a generalized solid-phase peptide synthesis (SPPS) workflow where a protected amino acid such as **Boc-N-Me-D-Glu-OH** would be utilized.





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Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using a Bocprotected amino acid.

# **Spectroscopic Characterization (Illustrative)**

While specific spectra for **Boc-N-Me-D-Glu-OH** are not readily available, the following provides an interpretation of expected spectroscopic data based on its structure and data from similar compounds.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum of **Boc-N-Me-D-Glu-OH** would be expected to show the following characteristic signals:

- ~1.4 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protecting group.
- ~2.0-2.5 ppm (multiplet, 4H): The four protons of the two methylene groups (-CH<sub>2</sub>CH<sub>2</sub>-) in the glutamic acid side chain.
- ~2.8-3.0 ppm (singlet, 3H): The three protons of the N-methyl group. The chemical shift may
  vary depending on the solvent and rotational isomers.
- ~4.3-4.6 ppm (multiplet, 1H): The alpha-proton (-CH) of the amino acid backbone.
- Broad signals for -COOH and -NH protons: The chemical shifts of the carboxylic acid protons
  are highly variable and depend on concentration and solvent. The amide proton is absent
  due to N-methylation.

## Infrared (IR) Spectroscopy

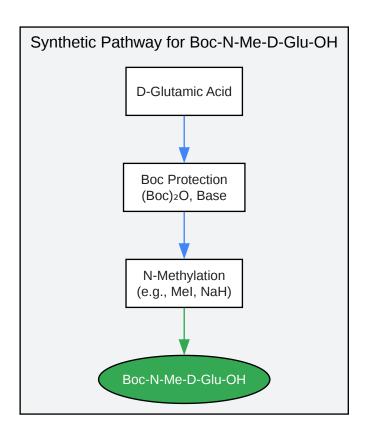
An IR spectrum of **Boc-N-Me-D-Glu-OH** would likely exhibit the following key absorption bands:

- ~2500-3300 cm<sup>-1</sup> (broad): O-H stretching of the carboxylic acid groups.
- ~2980 cm<sup>-1</sup>: C-H stretching of the Boc group and the amino acid backbone.



- ~1700-1740 cm<sup>-1</sup> (strong, broad): C=O stretching from both the carboxylic acid groups and the urethane of the Boc group. This band may appear as a broad or overlapping peak.
- ~1160-1250 cm<sup>-1</sup>: C-O stretching of the Boc group.

The following diagram illustrates a logical workflow for the synthesis of **Boc-N-Me-D-Glu-OH**.



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Caption: A potential synthetic route for the preparation of **Boc-N-Me-D-Glu-OH**.

This guide provides a framework for understanding and determining the physical properties of **Boc-N-Me-D-Glu-OH**. For definitive characterization, it is recommended to perform the experimental procedures outlined above on a verified sample of the compound.

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